molecular formula C15H10BrNO2 B1362583 2-(2-Bromobenzyl)isoindoline-1,3-dione

2-(2-Bromobenzyl)isoindoline-1,3-dione

Cat. No.: B1362583
M. Wt: 316.15 g/mol
InChI Key: QKLBSIUUGLLJIS-UHFFFAOYSA-N
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Description

2-(2-Bromobenzyl)isoindoline-1,3-dione (CAS 19357-21-2) is a specialized organic compound with a molecular weight of 316.15 g/mol and the molecular formula C 15 H 10 BrNO 2 . This benzyl-substituted isoindoline-1,3-dione derivative serves as a versatile chemical building block in organic synthesis and medicinal chemistry research. The bromine atom on the benzyl ring provides a reactive site for further functionalization via cross-coupling reactions, making it a valuable intermediate for constructing more complex molecules. While specific biological data for this isomer is limited, the broader class of isoindoline-1,3-dione (phthalimide) derivatives is recognized for its significant research value. These scaffolds are found in compounds studied for various pharmacological activities, including as antibacterial agents and anti-inflammatory or anticancer properties . Furthermore, such intermediates are frequently utilized in the synthesis of fused polycyclic structures, such as tetrahydrochromenoisoindole-diones, via reactions like the Diels-Alder cyclization, to explore new chemical space for drug discovery . Research Applications: Intermediate for the synthesis of complex heterocyclic systems (e.g., chromeno-isoindolediones) Precursor for the development of thiazole and thiadiazole derivatives with potential biological activity A key building block in medicinal chemistry programs for creating novel small-molecule libraries This product is intended for research and further manufacturing purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C15H10BrNO2

Molecular Weight

316.15 g/mol

IUPAC Name

2-[(2-bromophenyl)methyl]isoindole-1,3-dione

InChI

InChI=1S/C15H10BrNO2/c16-13-8-4-1-5-10(13)9-17-14(18)11-6-2-3-7-12(11)15(17)19/h1-8H,9H2

InChI Key

QKLBSIUUGLLJIS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=O)C3=CC=CC=C3C2=O)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The biological and physicochemical properties of phthalimide derivatives are highly dependent on substituent type and position. Key structural analogues include:

Compound Name Substituent/Modification Key Feature Reference
2-(4-Bromobenzyl)isoindoline-1,3-dione Bromine at para position on benzyl Higher symmetry, distinct electronic effects
2-(2-Chlorobenzyl)isoindoline-1,3-dione Chlorine at ortho position Smaller halogen, reduced steric bulk
2-(3-Methoxybenzyl)isoindoline-1,3-dione Methoxy group at meta position Electron-donating group, increased polarity
2-(2-Bromoethyl)isoindoline-1,3-dione Bromoethyl chain (not benzyl) Aliphatic chain, different reactivity
2-(4-(3-(3aH-indol-3-yl)acryloyl)phenyl)isoindoline-1,3-dione Indole-acryloyl substituent Extended conjugation, potential π-π interactions

Key Observations :

  • Ortho vs. Para Halogenation : Ortho-substituted bromobenzyl derivatives (e.g., 2-(2-bromobenzyl)) exhibit enhanced tyrosinase inhibition compared to para-substituted analogues, likely due to optimized steric interactions within enzyme active sites .
  • Electron-Withdrawing vs. Donating Groups : Bromine (electron-withdrawing) increases electrophilicity, whereas methoxy groups (electron-donating) may improve solubility but reduce enzyme binding affinity .

Physical and Spectral Properties

Melting points and spectral data reflect structural differences:

Compound Melting Point (°C) 1H NMR (δ, ppm) Reference
2-(2-Bromoethyl)isoindoline-1,3-dione 154.2–156.0 7.76–7.83 (m, aromatic H)
2-(4-Bromobenzyl)isoindoline-1,3-dione Not reported Not available
2-(4-Methoxybenzyl)isoindoline-1,3-dione 150.6–151.5 4.85 (s, CH2), 1.33 (s, CH3)

Note: Ortho-substituted bromobenzyl derivatives likely exhibit lower melting points than para-substituted isomers due to reduced crystallinity, though direct data for 2-(2-bromobenzyl)isoindoline-1,3-dione is lacking.

Structure-Activity Relationships (SAR)

  • Halogen Position : Ortho-bromo substitution enhances tyrosinase inhibition by fitting into hydrophobic enzyme pockets, whereas para-substituted analogues may exhibit reduced activity .
  • Substituent Bulk : Bulky groups (e.g., indole-acryloyl) improve cholinesterase binding but reduce solubility .
  • Electron Effects : Electron-withdrawing groups (e.g., Br, Cl) increase electrophilicity, critical for covalent or polar interactions with enzymes .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(2-bromobenzyl)isoindoline-1,3-dione derivatives, and how are their yields optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution reactions using potassium phthalimide and brominated alkyl/aryl halides in polar aprotic solvents like DMF. For example, analogous brominated isoindoline-1,3-diones are synthesized by reacting 1,2-dibromoethane with potassium phthalimide at room temperature, achieving yields up to 86% . Optimization involves controlling reaction time, stoichiometry, and purification via recrystallization (e.g., using ethanol for slow evaporation to obtain crystalline products).
  • Characterization : Products are confirmed using 1H/13C NMR, IR, and HRMS, with typical melting points ranging between 78–142°C depending on substituents .

Q. How are spectroscopic techniques (NMR, IR) employed to confirm the structure of this compound?

  • 1H NMR : The aromatic protons of the isoindoline-1,3-dione core appear as multiplet signals at δ 7.8–7.6 ppm. The benzylic CH2 group adjacent to bromine shows splitting patterns (e.g., δ 4.3–4.5 ppm for BrCH2 groups), while coupling constants confirm spatial arrangements .
  • 13C NMR : The carbonyl carbons (C=O) resonate at δ 167–170 ppm. The brominated benzyl carbon (C-Br) appears at δ 30–40 ppm, with aromatic carbons in the δ 120–135 ppm range .
  • IR : Strong C=O stretching vibrations at 1700–1770 cm⁻¹ and C-Br stretches at 550–650 cm⁻¹ are diagnostic .

Advanced Research Questions

Q. What structural features of this compound influence its biological activity, particularly in enzyme inhibition?

  • Mechanistic Insight : The bromobenzyl group enhances steric bulk and electrophilicity, enabling competitive inhibition of enzymes like tyrosinase. For example, derivatives with brominated benzyl substituents exhibit IC50 values of ~26 μM against tyrosinase due to hydrophobic interactions and halogen bonding in the enzyme's active site .
  • Structure-Activity Relationship (SAR) : Modifications to the benzyl group (e.g., electron-withdrawing substituents like Br) improve binding affinity, while chain length adjustments (e.g., propyl vs. ethyl linkers) alter steric compatibility .

Q. How can crystallographic data resolve contradictions in spectroscopic interpretations of this compound derivatives?

  • Case Study : Single-crystal X-ray diffraction (SC-XRD) reveals non-hydrogen interactions (e.g., Br⋯O contacts at 3.3–3.5 Å) and π-π stacking (centroid distances: 3.5–4.0 Å), which NMR alone cannot resolve. For example, SC-XRD confirmed three distinct conformers of 2-(2-bromoethyl)isoindoline-1,3-dione in the asymmetric unit, explaining split NMR signals .
  • Validation : SC-XRD data (space group, unit cell parameters) are cross-validated with density functional theory (DFT) calculations to correlate experimental and theoretical bond lengths/angles .

Q. What experimental strategies address low yields in synthesizing this compound analogs?

  • Optimization Tactics :

  • Catalysis : Pyridine or DABCO can enhance nucleophilic substitution rates in reactions involving brominated precursors .
  • Solvent Effects : Polar solvents (DMF, acetonitrile) improve solubility of potassium phthalimide, while protic solvents (n-propanol) stabilize intermediates .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or fractional crystallization removes byproducts like unreacted phthalimide .

Q. How do researchers analyze the inhibitory kinetics of this compound derivatives against target enzymes?

  • Kinetic Assays :

  • Competitive Inhibition : Lineweaver-Burk plots show intersecting lines at the y-axis, indicating competition with substrate binding. For example, derivative 6m exhibited a competitive inhibition constant (Ki) of 12.5 μM against tyrosinase .
  • Docking Studies : Molecular docking (e.g., AutoDock Vina) identifies key residues (e.g., His263 in tyrosinase) interacting with the bromobenzyl group, validating kinetic data .

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